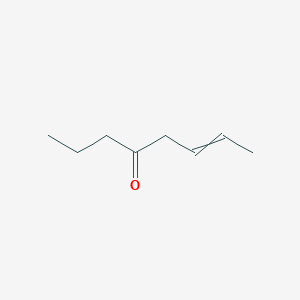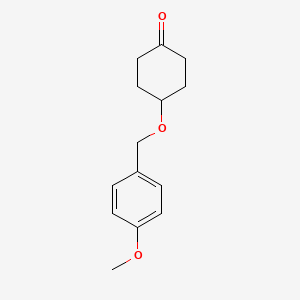
4-(4-Methoxybenzyloxy)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxybenzyloxy)cyclohexanone is an organic compound with the molecular formula C14H18O3. It is characterized by a cyclohexanone core substituted with a 4-methoxybenzyloxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzyloxy)cyclohexanone typically involves the reaction of 4-methoxybenzyl alcohol with cyclohexanone under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of cyclohexanone. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields. Catalysts like palladium on carbon (Pd/C) can be used to facilitate the reaction, and the product is typically purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methoxybenzyloxy)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones.
Aplicaciones Científicas De Investigación
4-(4-Methoxybenzyloxy)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxybenzyloxy)cyclohexanone involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simpler analog with a similar cyclohexanone core but lacking the methoxybenzyloxy group.
4-Methoxybenzyl Alcohol: Shares the methoxybenzyloxy group but lacks the cyclohexanone core.
4-(4-Hydroxybenzyloxy)cyclohexanone: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
4-(4-Methoxybenzyloxy)cyclohexanone is unique due to its combination of a cyclohexanone core and a methoxybenzyloxy group. This structure imparts specific reactivity and properties that are not present in simpler analogs. The presence of the methoxy group can influence the compound’s electronic properties and reactivity, making it valuable for specific synthetic and research applications .
Propiedades
Número CAS |
181634-04-8 |
|---|---|
Fórmula molecular |
C14H18O3 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
4-[(4-methoxyphenyl)methoxy]cyclohexan-1-one |
InChI |
InChI=1S/C14H18O3/c1-16-13-6-2-11(3-7-13)10-17-14-8-4-12(15)5-9-14/h2-3,6-7,14H,4-5,8-10H2,1H3 |
Clave InChI |
ZYQOCMKVPRCKSY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)COC2CCC(=O)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


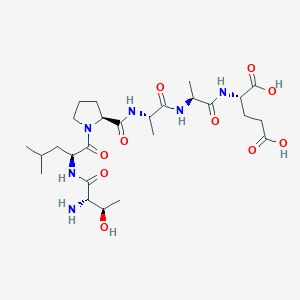
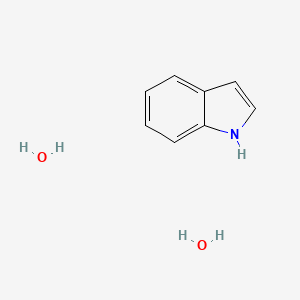
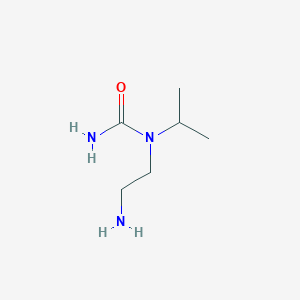
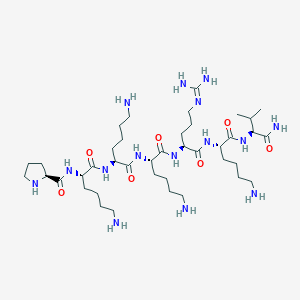
![Phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]-](/img/structure/B12571283.png)
![1-Octadecyl-3-{[3-(phenylsulfanyl)phenyl]sulfanyl}benzene](/img/structure/B12571288.png)
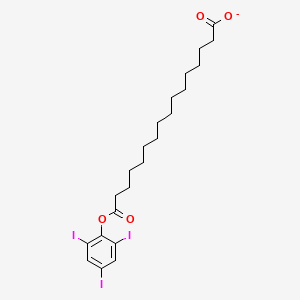
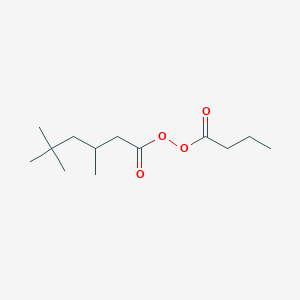
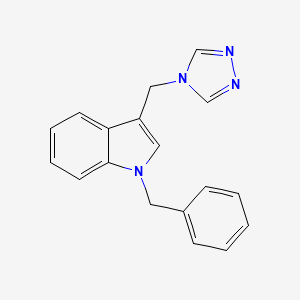
![1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl-](/img/structure/B12571319.png)
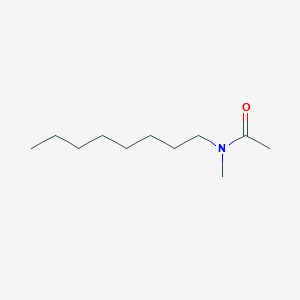
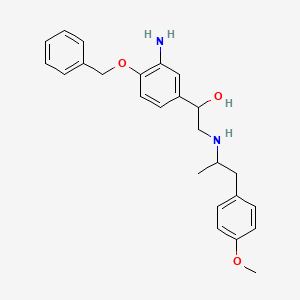
![1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B12571332.png)
